![molecular formula C22H19ClN2O B11601907 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11601907.png)
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of three different phenyl groups, each substituted with various functional groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazole derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted pyrazole compounds.
Scientific Research Applications
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-2-ethoxy-6-(4-methoxyphenyl)nicotinonitrile
- 4-(3-chlorophenyl)-2-ethoxy-6-(3-methoxyphenyl)nicotinonitrile
- 6-(4-chlorophenyl)-2-ethoxy-4-(4-methoxyphenyl)nicotinonitrile
Uniqueness
Compared to similar compounds, 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole stands out due to its unique substitution pattern on the pyrazole ring. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H19ClN2O |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H19ClN2O/c1-26-18-13-11-16(12-14-18)21-15-22(19-9-5-6-10-20(19)23)25(24-21)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3 |
InChI Key |
AZENJXAESMGCFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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